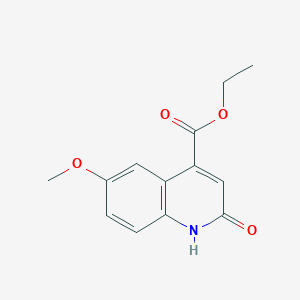
(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl acetate is an organic compound characterized by the presence of a chiral center, two chlorine atoms, and one fluorine atom attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl acetate typically involves the esterification of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: (1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol and acetic acid.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding ketones or carboxylic acids.
Applications De Recherche Scientifique
(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity. The compound may exert its effects by modulating biochemical pathways, leading to desired therapeutic outcomes.
Comparaison Avec Des Composés Similaires
(1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol: The alcohol counterpart of the acetate ester.
2,6-Dichloro-3-fluoroacetophenone: A structurally related compound with a ketone functional group.
Comparison:
(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl acetate: is unique due to its ester functional group, which can undergo hydrolysis to release the active alcohol form.
2,6-Dichloro-3-fluoroacetophenone: differs in its reactivity and applications due to the presence of a ketone group instead of an ester.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H9Cl2FO2 |
|---|---|
Poids moléculaire |
251.08 g/mol |
Nom IUPAC |
[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] acetate |
InChI |
InChI=1S/C10H9Cl2FO2/c1-5(15-6(2)14)9-7(11)3-4-8(13)10(9)12/h3-5H,1-2H3/t5-/m0/s1 |
Clé InChI |
IZHRGJAQMNPACR-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC(=O)C |
SMILES canonique |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


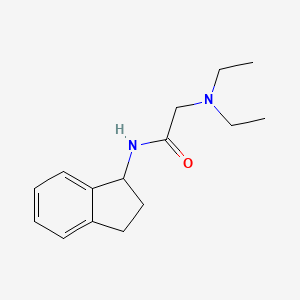

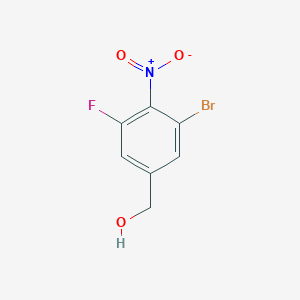
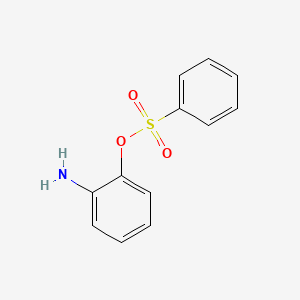
![5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11862993.png)
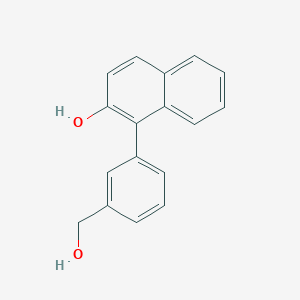




![tert-Butyl 5-chloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate](/img/structure/B11863025.png)
